molecular formula C10H10ClNO4 B2363738 2-Chloro-1-(3-nitrophenyl)ethyl acetate CAS No. 103854-77-9

2-Chloro-1-(3-nitrophenyl)ethyl acetate

Cat. No.: B2363738
CAS No.: 103854-77-9
M. Wt: 243.64
InChI Key: DSOBLSCXRVDNSL-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-nitrophenyl)ethyl acetate is an organic compound with the molecular formula C10H10ClNO4. It is characterized by the presence of a chloro group, a nitrophenyl group, and an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-nitrophenyl)ethyl acetate typically involves the reaction of 3-nitrobenzyl chloride with acetic acid in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:

3-Nitrobenzyl chloride+Acetic acidNaOAc, Reflux2-Chloro-1-(3-nitrophenyl)ethyl acetate\text{3-Nitrobenzyl chloride} + \text{Acetic acid} \xrightarrow{\text{NaOAc, Reflux}} \text{this compound} 3-Nitrobenzyl chloride+Acetic acidNaOAc, Reflux​2-Chloro-1-(3-nitrophenyl)ethyl acetate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-nitrophenyl)ethyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-Chloro-1-(3-aminophenyl)ethyl acetate.

    Hydrolysis: Formation of 3-nitrobenzyl alcohol and acetic acid.

Scientific Research Applications

2-Chloro-1-(3-nitrophenyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethyl acetate involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-nitrophenyl)ethyl acetate
  • 2-Chloro-1-(2-nitrophenyl)ethyl acetate
  • 2-Bromo-1-(3-nitrophenyl)ethyl acetate

Uniqueness

2-Chloro-1-(3-nitrophenyl)ethyl acetate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[2-chloro-1-(3-nitrophenyl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-7(13)16-10(6-11)8-3-2-4-9(5-8)12(14)15/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBLSCXRVDNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCl)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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